3,6-Dimethoxy-2,7-naphthalenedicarbaldehyde
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Overview
Description
3,6-Dimethoxy-2,7-naphthalenedicarbaldehyde: is an organic compound with the molecular formula C14H12O4 . It is characterized by the presence of two methoxy groups and two aldehyde groups attached to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-2,7-naphthalenedicarbaldehyde typically involves the methoxylation of naphthalene derivatives followed by formylation. One common method includes the use of methoxy-substituted naphthalene as a starting material, which undergoes a formylation reaction using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde groups .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethoxy-2,7-naphthalenedicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3,6-Dimethoxy-2,7-naphthalenedicarboxylic acid.
Reduction: 3,6-Dimethoxy-2,7-naphthalenedimethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dimethoxy-2,7-naphthalenedicarbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-2,7-naphthalenedicarbaldehyde is primarily related to its ability to interact with biological molecules through its aldehyde and methoxy groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to alterations in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,7-Naphthalenedicarbaldehyde
- 5-Nitro-2,3-naphthalenedicarbaldehyde
- 4-(3,4-Dimethoxy-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarbonitrile
- 3,6-Dichloro-N-(2,4-dimethoxy-phenyl)-2-methoxy-benzamide
Comparison: Compared to similar compounds, it offers a versatile platform for chemical modifications and biological interactions .
Properties
Molecular Formula |
C14H12O4 |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
3,6-dimethoxynaphthalene-2,7-dicarbaldehyde |
InChI |
InChI=1S/C14H12O4/c1-17-13-5-10-6-14(18-2)12(8-16)4-9(10)3-11(13)7-15/h3-8H,1-2H3 |
InChI Key |
HZPJKHUVZNSOQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1C=O)C=O)OC |
Origin of Product |
United States |
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